N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1,3-thiazol ring via an acetamide bridge. The benzodioxin subunit is known for its role in enhancing metabolic stability and bioavailability in drug design , while the thiazol ring contributes to diverse biological activities, including antimicrobial and anti-inflammatory effects . The 4-methylbenzenesulfonyl group introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-13-2-5-15(6-3-13)29(24,25)12-19(23)22-20-21-16(11-28-20)14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWELHKYMKFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.
Substitution: The benzodioxin and thiazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxin or thiazole rings .
Scientific Research Applications
Anti-inflammatory Applications
The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. Research indicates that it activates specific pathways leading to the suppression of these cytokines, making it a candidate for treating inflammatory diseases. For instance, studies have demonstrated that derivatives of this compound can significantly reduce inflammation markers in vitro and in vivo models .
Data Table: Anti-inflammatory Activity
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro | Significant reduction in IL-6 and TNF-alpha levels | |
| Animal model | Decrease in paw edema and inflammatory cell infiltration |
Neuroprotective Effects
Research has identified this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It functions as a cholinesterase inhibitor, which is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine. This mechanism is particularly relevant for conditions characterized by cholinergic deficits .
Case Study: Alzheimer's Disease
A study synthesized derivatives from this compound that exhibited strong inhibitory effects on acetylcholinesterase (AChE), leading to improved memory performance in animal models. The results suggest that these derivatives could be further developed into therapeutic agents for Alzheimer's disease .
Antimicrobial Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has demonstrated significant antibacterial properties against various pathogens. Specifically, it has been shown to inhibit the growth of Bacillus subtilis and exhibit moderate activity against Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Bacillus subtilis | 50 µg/mL | High |
| Escherichia coli | 100 µg/mL | Moderate |
Other Potential Applications
Beyond the aforementioned applications, ongoing research is exploring additional uses of this compound:
- Antifungal Properties : Preliminary studies indicate potential antifungal activity against common fungal strains.
- Antiparasitic Effects : Investigations are underway to assess its efficacy against protozoan parasites.
- Vasopressin Receptor Antagonism : The compound is being evaluated for its role as a non-peptide vasopressin receptor antagonist which may have implications in managing conditions like hypertension .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzodioxin- or thiazol-containing derivatives:
Key Observations:
The 4-methylbenzenesulfonyl group may confer selective inhibition of inflammatory mediators (e.g., COX-2), similar to other sulfonamide derivatives .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, including sulfonamide coupling (as in ) and thiazol ring formation (as in ). This contrasts with simpler carboxylic acid derivatives (e.g., ), which are synthesized in fewer steps.
Biological Data Gaps: Unlike the antibacterial sulfonamide in or the anti-inflammatory acid in , the target compound lacks explicit activity data in the provided evidence.
Research Findings and Implications
- Antibacterial Potential: The combination of sulfonamide and thiazol moieties is seen in clinically used antibiotics (e.g., sulfathiazole). The target compound’s benzodioxin subunit may improve pharmacokinetic properties compared to simpler sulfonamides .
- Anti-Inflammatory Prospects : Benzodioxin-acetic acid derivatives (e.g., ) show COX inhibition, suggesting that the target compound’s sulfonamide group could modulate similar pathways with enhanced selectivity.
- Structural Challenges : The bulky 4-methylbenzenesulfonyl group may limit solubility, necessitating formulation optimization (e.g., prodrug strategies).
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 303 g/mol | 208 g/mol |
| Key Functional Groups | Benzodioxin, thiazol, sulfonamide | Benzodioxin, sulfonamide | Benzodioxin, carboxylic acid |
| Reported Activity | Not reported | Antibacterial (MIC: 8–16 µg/mL) | Anti-inflammatory (ED₅₀: 25 mg/kg) |
| Synthetic Complexity | High (multi-step) | Moderate (single-step sulfonamidation) | Low (alkylation/oxidation) |
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its applications in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and sulfonamide moieties. The process often utilizes various reagents and conditions to yield the target compound effectively.
General Reaction Scheme:
-
Starting Materials:
- 2,3-dihydro-1,4-benzodioxin
- 1,3-thiazole
- 4-methylbenzenesulfonyl chloride
- Acetic anhydride or acetamide derivatives
-
Procedure:
- React 2,3-dihydro-1,4-benzodioxin with thiazole in a suitable solvent.
- Introduce the sulfonamide derivative under controlled conditions.
- Purify the product through crystallization or chromatography.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound against key enzymes such as:
- α-glucosidase: This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. Compounds with similar structures have shown significant inhibitory activity against α-glucosidase, indicating potential for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase (AChE): Inhibitors of AChE are investigated for their role in treating Alzheimer's disease. While some derivatives exhibit weak inhibition against AChE, they may still contribute to therapeutic strategies for neurodegenerative disorders .
Antitumor Activity
Compounds containing the thiazole moiety have demonstrated promising antitumor properties. For instance:
- The presence of the thiazole ring has been linked to cytotoxic activity in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance this activity .
Case Studies
-
Anti-Diabetic Potential:
A study synthesized a series of sulfonamides incorporating benzodioxane and evaluated their inhibitory effects on α-glucosidase. The results indicated that several compounds had IC50 values in the micromolar range, suggesting effective inhibition . -
Anticancer Activity:
Another investigation focused on thiazole-bearing compounds and their anticancer efficacy. Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | α-glucosidase | 10 | Strong Inhibitor |
| Compound B | AChE | 50 | Moderate Inhibitor |
| Compound C | Tumor Cells | 5 | Anticancer Activity |
Q & A
Q. What are the critical steps and conditions for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide?
The synthesis typically involves multi-step reactions, including condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole precursors and subsequent sulfonylation. Key steps include:
- Reflux under inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates.
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for solubility and reaction efficiency.
- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions. Characterization via NMR spectroscopy (1H/13C) and mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can researchers ensure purity of intermediates and final products during synthesis?
- Thin-layer chromatography (TLC) for real-time monitoring of reaction progress.
- Recrystallization using solvent pairs (e.g., ethanol/water) to remove impurities.
- HPLC purification for high-purity isolation, particularly for sulfonylated intermediates .
Q. What analytical techniques are essential for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxin (δ 4.2–4.5 ppm, -OCH2O-) and thiazolyl protons (δ 7.2–7.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns.
- FT-IR spectroscopy : Verify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Apply response surface methodology (RSM) to evaluate variables (temperature, solvent ratio, catalyst loading).
- Use central composite design to minimize experiments while maximizing data on yield and purity. Example: A 3-factor DOE revealed that microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .
Q. What computational methods aid in predicting reactivity and designing derivatives?
- Quantum chemical calculations (e.g., DFT) to model transition states and assess sulfonylation kinetics.
- Molecular docking to predict binding affinities with biological targets (e.g., kinases or enzymes).
- Tools like ICReDD integrate computational and experimental data to prioritize reaction pathways .
Q. How to address contradictions in reported synthetic yields or bioactivity data?
- Meta-analysis of literature to identify outliers.
- Reproducibility protocols : Standardize solvent purity, catalyst sources, and analytical methods.
- Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Nanoparticle encapsulation using PLGA or liposomes to improve aqueous stability.
- LogP optimization : Adjust substituents on the benzodioxin or thiazole rings to balance hydrophilicity .
Q. How to evaluate structure-activity relationships (SAR) for analogs of this compound?
- Synthesize derivatives with variations in:
- Benzodioxin substituents (e.g., electron-withdrawing groups for enhanced stability).
- Sulfonamide moieties (e.g., methyl vs. ethyl for steric effects).
- Compare IC50 values in biological assays (e.g., kinase inhibition) to map critical functional groups .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Inert atmosphere handling for air-sensitive intermediates (e.g., thiazole precursors).
- PPE compliance : Use fume hoods for sulfonylation steps to avoid exposure to corrosive reagents.
- Waste management : Neutralize acidic/byproduct streams before disposal .
Q. How to design a scalable synthesis route for preclinical studies?
- Batch vs. flow chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., sulfonylation).
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for quality control.
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
